molecular formula C14H15N3O3 B2604211 (E)-3-(furan-2-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acrylamide CAS No. 1798431-80-7

(E)-3-(furan-2-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acrylamide

Cat. No. B2604211
CAS RN: 1798431-80-7
M. Wt: 273.292
InChI Key: HFUMRDSVQSEYCP-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(furan-2-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acrylamide, also known as FTY720, is a synthetic compound that has been studied for its potential use in treating various diseases. FTY720 was first discovered as a natural product in the fungus Isaria sinclairii, and later synthesized in the laboratory. It has been shown to have immunosuppressive, anti-inflammatory, and neuroprotective effects.

Mechanism of Action

(E)-3-(furan-2-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acrylamide works by binding to sphingosine-1-phosphate (S1P) receptors, which are found on the surface of various cells in the body. By binding to these receptors, (E)-3-(furan-2-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acrylamide prevents immune cells from leaving lymph nodes and entering the bloodstream, where they can cause inflammation and damage to tissues. This mechanism of action is thought to underlie the drug's immunosuppressive and anti-inflammatory effects.
Biochemical and Physiological Effects
In addition to its immunosuppressive and anti-inflammatory effects, (E)-3-(furan-2-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acrylamide has been shown to have a variety of other biochemical and physiological effects. These include reducing blood pressure, improving heart function, and protecting nerve cells from damage. (E)-3-(furan-2-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acrylamide has also been shown to promote the formation of new blood vessels, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

One advantage of (E)-3-(furan-2-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acrylamide in lab experiments is that it has a well-understood mechanism of action and has been extensively studied in animal models and clinical trials. This makes it a useful tool for studying the immune system and various diseases. However, (E)-3-(furan-2-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acrylamide has some limitations, including its potential for side effects and the need for careful dosing to avoid toxicity.

Future Directions

There are many potential future directions for research on (E)-3-(furan-2-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acrylamide. One area of interest is the development of new formulations or delivery methods that could improve the drug's effectiveness and reduce its side effects. Another area of interest is the exploration of (E)-3-(furan-2-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acrylamide's potential use in treating other diseases, such as Alzheimer's disease and stroke. Finally, further research is needed to better understand the mechanisms underlying (E)-3-(furan-2-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acrylamide's various effects and to identify new targets for drug development.

Synthesis Methods

(E)-3-(furan-2-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acrylamide is synthesized through a multi-step process starting with the reaction of furan-2-carboxylic acid with 1,1,1-trichloroethane to form furan-2-carboxylic acid chloride. The resulting compound is then reacted with 1-(tetrahydrofuran-3-yl)-1H-pyrazole-4-carboxamide to form the intermediate compound (E)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-2-(furan-2-yl)acrylamide. Finally, this intermediate is reacted with a reducing agent to form the desired product, (E)-3-(furan-2-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acrylamide.

Scientific Research Applications

(E)-3-(furan-2-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acrylamide has been studied for its potential use in treating a variety of diseases, including multiple sclerosis, organ transplant rejection, and cancer. In multiple sclerosis, (E)-3-(furan-2-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acrylamide has been shown to reduce the frequency and severity of relapses and slow the progression of the disease. In organ transplant rejection, (E)-3-(furan-2-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acrylamide has been shown to prevent rejection and improve transplant survival rates. In cancer, (E)-3-(furan-2-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acrylamide has been shown to have anti-tumor effects and enhance the effectiveness of chemotherapy.

properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[1-(oxolan-3-yl)pyrazol-4-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c18-14(4-3-13-2-1-6-20-13)16-11-8-15-17(9-11)12-5-7-19-10-12/h1-4,6,8-9,12H,5,7,10H2,(H,16,18)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFUMRDSVQSEYCP-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)NC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCC1N2C=C(C=N2)NC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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